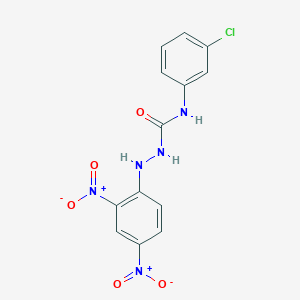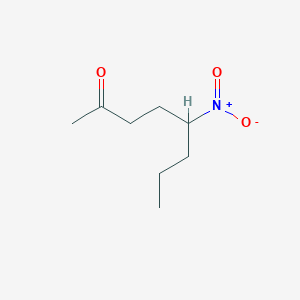
2-((2,4,6-Trichloroanilino)carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-((2,4,6-tricloroanilino)carbonil)benzoico es un compuesto orgánico con la fórmula molecular C14H8Cl3NO3. Este compuesto se caracteriza por la presencia de un grupo ácido benzoico unido a un grupo 2,4,6-tricloroanilina a través de un grupo carbonilo.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del ácido 2-((2,4,6-tricloroanilino)carbonil)benzoico típicamente involucra la reacción de 2,4,6-tricloroanilina con un derivado del ácido benzoico. Un método común es la acilación de 2,4,6-tricloroanilina con cloruro de benzoílo en presencia de una base como la piridina. La reacción se lleva a cabo en condiciones de reflujo para asegurar la conversión completa de los materiales de partida al producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de ácido 2-((2,4,6-tricloroanilino)carbonil)benzoico puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-((2,4,6-tricloroanilino)carbonil)benzoico experimenta diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica debido a la presencia de átomos de cloro que retiran electrones.
Reacciones de Reducción: El grupo carbonilo se puede reducir a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio.
Reacciones de Oxidación: El grupo ácido benzoico se puede oxidar para formar las sales carboxilato correspondientes.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como el hidróxido de sodio o el carbonato de potasio en disolventes polares como el dimetilsulfóxido (DMSO) se utilizan comúnmente.
Reducción: El hidruro de litio y aluminio (LiAlH4) en éter anhidro es un agente reductor típico.
Oxidación: El permanganato de potasio (KMnO4) en un medio alcalino se emplea a menudo para reacciones de oxidación.
Principales Productos Formados
Sustitución: Formación de derivados sustituidos con varios nucleófilos.
Reducción: Formación de ácido 2-((2,4,6-tricloroanilino)metil)benzoico.
Oxidación: Formación de sales carboxilato o productos oxidados adicionales.
Aplicaciones Científicas De Investigación
El ácido 2-((2,4,6-tricloroanilino)carbonil)benzoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermediario en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a su estructura química única.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-((2,4,6-tricloroanilino)carbonil)benzoico involucra su interacción con dianas moleculares específicas. El grupo tricloroanilina del compuesto puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de las vías biológicas. El grupo carbonilo también puede desempeñar un papel en la unión a sitios activos de proteínas, afectando su función.
Propiedades
Número CAS |
414860-82-5 |
|---|---|
Fórmula molecular |
C14H8Cl3NO3 |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
2-[(2,4,6-trichlorophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H8Cl3NO3/c15-7-5-10(16)12(11(17)6-7)18-13(19)8-3-1-2-4-9(8)14(20)21/h1-6H,(H,18,19)(H,20,21) |
Clave InChI |
LUXHKELAQNBSLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11939985.png)




![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B11940018.png)





![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940077.png)
